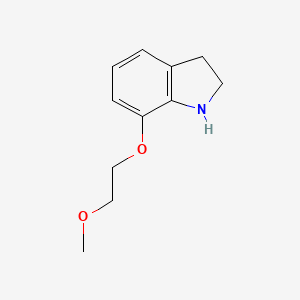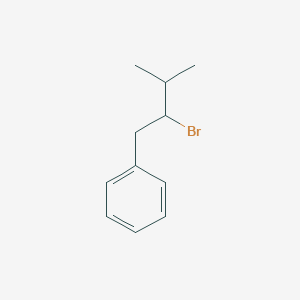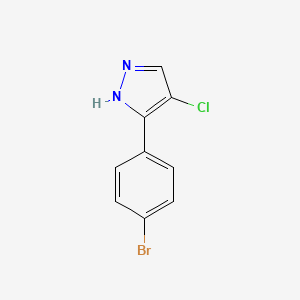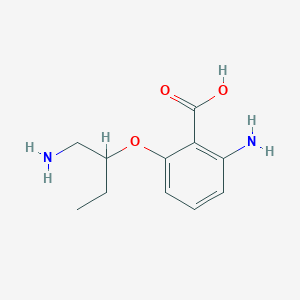
2-(bromomethyl)-5-(trifluoromethyl)Quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-(trifluoromethyl)Quinoline is a quinoline derivative characterized by the presence of bromomethyl and trifluoromethyl groups. Quinoline derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 5-(trifluoromethyl)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-5-(trifluoromethyl)Quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products:
Substitution Reactions: Products include azidoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation Reactions: Quinoline N-oxides are the major products.
Reduction Reactions: Difluoromethyl and monofluoromethyl derivatives are formed.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-(trifluoromethyl)Quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-5-(trifluoromethyl)Quinoline involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,8-bis(trifluoromethyl)quinoline: This compound has two trifluoromethyl groups and a bromine atom at different positions on the quinoline ring.
2-(Chloromethyl)-5-(trifluoromethyl)quinoline: Similar to 2-(bromomethyl)-5-(trifluoromethyl)Quinoline but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and properties compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
127481-99-6 |
|---|---|
Molekularformel |
C11H7BrF3N |
Molekulargewicht |
290.08 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3N/c12-6-7-4-5-8-9(11(13,14)15)2-1-3-10(8)16-7/h1-5H,6H2 |
InChI-Schlüssel |
DMCYBCBDZQOCCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC(=NC2=C1)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)


![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)




![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)
